(R)-5,5'-Octamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl

描述

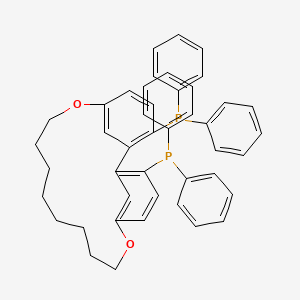

(R)-5,5'-Octamethylenedioxy-2,2'-bis(diphenylphosphino)biphenyl is a chiral biphenyl diphosphine ligand featuring an octamethylene (eight-carbon) dioxy bridge between the biphenyl rings and diphenylphosphine groups at the 2,2'-positions. This ligand is designed for asymmetric catalysis, where its stereoelectronic properties and chiral environment enhance enantioselectivity in reactions such as hydrogenation, hydroformylation, and cross-coupling . The octamethylenedioxy bridge introduces flexibility and modulates steric demands compared to shorter or rigid bridges in analogous ligands.

属性

分子式 |

C44H42O2P2 |

|---|---|

分子量 |

664.7 g/mol |

IUPAC 名称 |

(20-diphenylphosphanyl-7,16-dioxatricyclo[15.3.1.12,6]docosa-1(20),2,4,6(22),17(21),18-hexaen-3-yl)-diphenylphosphane |

InChI |

InChI=1S/C44H42O2P2/c1-2-4-18-32-46-36-28-30-44(48(39-23-13-7-14-24-39)40-25-15-8-16-26-40)42(34-36)41-33-35(45-31-17-3-1)27-29-43(41)47(37-19-9-5-10-20-37)38-21-11-6-12-22-38/h5-16,19-30,33-34H,1-4,17-18,31-32H2 |

InChI 键 |

MRKUSOYPWSXNLS-UHFFFAOYSA-N |

规范 SMILES |

C1CCCCOC2=CC(=C(C=C2)P(C3=CC=CC=C3)C4=CC=CC=C4)C5=C(C=CC(=C5)OCCC1)P(C6=CC=CC=C6)C7=CC=CC=C7 |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl typically involves the following steps:

Formation of the biphenyl core: The biphenyl core is synthesized through a Suzuki coupling reaction between a brominated biphenyl derivative and a boronic acid.

Introduction of the phosphine groups: The diphenylphosphino groups are introduced via a lithiation reaction followed by the addition of chlorodiphenylphosphine.

Formation of the chiral center: The chiral center is introduced through a resolution process using chiral acids or bases.

Industrial Production Methods

In industrial settings, the production of ®-5,5’-Octamethylenedioxy-2,2’-bis(diphenylphosphino)biphenyl is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of

相似化合物的比较

Structural and Substituent Variations

Biphenyl Backbone Modifications

- BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl): BINAP employs a rigid binaphthyl backbone, providing high enantioselectivity in asymmetric hydrogenation. However, its rigid structure limits conformational flexibility, which can hinder substrate accommodation in certain reactions. In contrast, the biphenyl backbone of the target compound, combined with the octamethylenedioxy bridge, offers adjustable bite angles and improved adaptability .

- MeO-BIPHEP (6,6'-Dimethoxy-2,2'-bis(diphenylphosphino)-1,1'-biphenyl): MeO-BIPHEP substitutes methoxy groups at the 6,6'-positions, enhancing electron-donating effects and steric shielding. The octamethylenedioxy bridge in the target compound replaces these methoxy groups with a longer alkoxy chain, reducing electron donation but increasing solubility in non-polar solvents .

Phosphine Group Variations

- S-PHOS (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): S-PHOS uses dicyclohexylphosphine groups, which are bulkier than diphenylphosphine groups. This increases steric hindrance, favoring reactions requiring high steric control. The target compound’s diphenylphosphine groups provide moderate steric bulk, balancing reactivity and selectivity .

- Cl-MeO-BIPHEP (5,5'-Dichloro-6,6'-dimethoxy-2,2'-bis(diphenylphosphino)biphenyl): Chlorine substituents in Cl-MeO-BIPHEP introduce electron-withdrawing effects, altering metal-ligand electronic interactions. The target compound lacks such groups, making it more electron-rich and suitable for reactions benefiting from stronger π-backdonation .

Electronic and Steric Properties

Catalytic Performance

Hydrogenation :

The target compound’s flexible octamethylenedioxy bridge allows better substrate accommodation in asymmetric hydrogenation compared to rigid ligands like BINAP. However, Cl-MeO-BIPHEP’s electron-withdrawing groups may outperform in substrates requiring strong metal-ligand electronic tuning .Hydroformylation :

Ligands with bulky substituents (e.g., S-PHOS) excel in hydroformylation due to steric control. The target compound’s moderate steric profile may suit reactions needing a balance between steric and electronic effects .Cross-Coupling :

Diphenylphosphine-based ligands like the target compound and MeO-BIPHEP are widely used in Suzuki-Miyaura coupling. The octamethylenedioxy bridge’s solubility in organic solvents could improve reaction homogeneity compared to methoxy-substituted analogues .

Solubility and Stability

- Solubility: The octamethylenedioxy bridge enhances solubility in non-polar solvents (e.g., toluene, hexane) relative to methoxy- or chloro-substituted ligands, which may require polar aprotic solvents .

- Stability : The absence of electron-withdrawing groups (e.g., Cl in Cl-MeO-BIPHEP) makes the target compound less stable under oxidative conditions but more robust in reducing environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。